molecular formula C29H56O15S B6352183 PEG12-SATA acid (S-acetyl-PEG12-acid) CAS No. 956497-30-6

PEG12-SATA acid (S-acetyl-PEG12-acid)

Cat. No. B6352183
CAS RN: 956497-30-6
M. Wt: 676.8 g/mol
InChI Key: CPBKGNZMJIUUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PEG12-SATA acid (S-acetyl-PEG12-acid) is a synthetic compound that has been used in a variety of scientific research applications. It is a unique molecule with a wide range of biochemical and physiological effects.

Scientific Research Applications

PEG12-SATA acid has been used in a variety of scientific research applications. It has been used in drug delivery systems, as a coating for medical implants, and as a stabilizing agent for enzymes and proteins. It has also been used as a surfactant in cosmetics and personal care products. Additionally, PEG12-SATA acid has been used as a solubilizing agent in pharmaceuticals and as a vehicle for drug delivery.

Mechanism of Action

The mechanism of action of PEG12-SATA acid is not fully understood. However, it is believed that the compound binds to proteins and other molecules, allowing them to be stabilized and transported through the body. Additionally, the compound has been shown to increase the solubility of drugs and other molecules, which can improve the effectiveness of drug delivery systems.
Biochemical and Physiological Effects
PEG12-SATA acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as increase the solubility of drugs and other molecules. Additionally, the compound has been shown to reduce the toxicity of drugs and other compounds, as well as increase the absorption of drugs in the body.

Advantages and Limitations for Lab Experiments

PEG12-SATA acid has several advantages and limitations when used in laboratory experiments. One of the main advantages of the compound is that it is relatively inexpensive and easy to synthesize. Additionally, it is highly soluble and can be used in a variety of applications. However, the compound is not very stable and can degrade over time. Additionally, the compound can be toxic if used in high concentrations.

Future Directions

PEG12-SATA acid has a wide range of potential applications in scientific research. One potential future direction is to use the compound as a vehicle for drug delivery. Additionally, the compound could be used to increase the solubility of drugs and other molecules, as well as to reduce the toxicity of drugs. Additionally, the compound could be used to improve the absorption of drugs in the body. Finally, the compound could be used to stabilize proteins and other molecules, allowing them to be transported through the body.

Synthesis Methods

PEG12-SATA acid is synthesized using a process known as acetylation. This process involves the reaction of an acylating agent, such as acetic anhydride, with a polyethylene glycol (PEG) molecule. The PEG molecule is first reacted with an acylating agent, such as acetic anhydride, to form an ester linkage between the two molecules. The ester linkage is then hydrolyzed to form the desired product, PEG12-SATA acid.

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56O15S/c1-28(30)45-27-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-34-5-4-33-3-2-29(31)32/h2-27H2,1H3,(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBKGNZMJIUUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56O15S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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